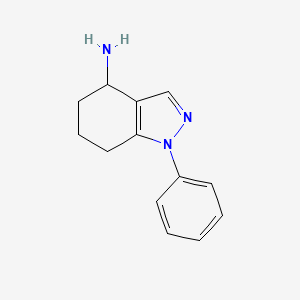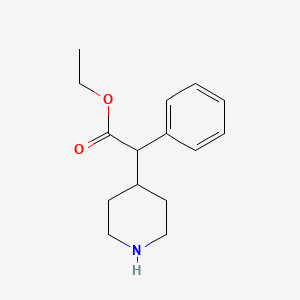
(3-Aminocyclobutyl)methanethiol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminocyclobutyl)methanethiol hydrochloride is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to a methanethiol moiety, and it is commonly used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminocyclobutyl)methanethiol hydrochloride typically involves the reaction of cyclobutylamine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The process may include:
Reactor Type: Batch or continuous flow reactors
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
化学反应分析
Types of Reactions
(3-Aminocyclobutyl)methanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines, thiols
Substitution: Halogenated derivatives, substituted amines
科学研究应用
(3-Aminocyclobutyl)methanethiol hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Aminocyclobutyl)methanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by:
Binding to active sites: Inhibiting or activating enzyme functions.
Interacting with receptors: Modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
Cyclobutylamine: Lacks the methanethiol group, making it less versatile in certain reactions.
Methanethiol: Lacks the aminocyclobutyl group, limiting its applications in biological studies.
Uniqueness
(3-Aminocyclobutyl)methanethiol hydrochloride is unique due to its combined aminocyclobutyl and methanethiol functionalities, allowing it to participate in a wide range of chemical and biological reactions.
属性
分子式 |
C5H12ClNS |
|---|---|
分子量 |
153.67 g/mol |
IUPAC 名称 |
(3-aminocyclobutyl)methanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H |
InChI 键 |
YTCAQUAUEGYGIG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1N)CS.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13500724.png)


![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B13500743.png)
![rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)


![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)



![tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B13500805.png)

![2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid](/img/structure/B13500816.png)
